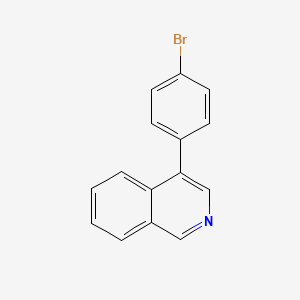

4-(4-Bromophenyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGBBICLBGVZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromophenyl Isoquinoline and Cognate Structures

Convergent and Divergent Synthetic Routes to the Isoquinoline (B145761) Core

Convergent strategies for the synthesis of 4-substituted isoquinolines, including 4-(4-bromophenyl)isoquinoline, typically involve the coupling of pre-functionalized precursors that already contain the key structural elements of the final product. In contrast, divergent approaches begin with a common isoquinoline or a precursor that is later elaborated at the C4 position. The choice between these strategies often depends on the availability of starting materials and the desired complexity of the target molecule.

Palladium-Catalyzed Approaches to 4-Substituted Isoquinolines

Palladium catalysis is a cornerstone in the synthesis of substituted isoquinolines, offering a versatile toolkit for carbon-carbon and carbon-heteroatom bond formation. The Heck reaction, for instance, provides a powerful method for the arylation or vinylation of olefins. An efficient one-pot synthesis of 4-methylisoquinolines has been developed via a cascade Pd-catalyzed Heck reaction, followed by intramolecular cyclization and isomerization, demonstrating the potential of this approach for constructing 4-substituted isoquinolines with good yields nih.gov.

Another prominent palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron reagent with an organic halide. For the synthesis of this compound, a plausible route involves the Suzuki coupling of 4-bromoisoquinoline (B23445) with (4-bromophenyl)boronic acid . The general mechanism of the Suzuki coupling involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst youtube.comorganic-chemistry.orgyoutube.com.

The intramolecular Mizoroki-Heck reaction is another powerful tool for constructing heterocyclic systems, including pyrroloisoquinolines researchgate.netchim.it. This reaction involves the palladium-catalyzed cyclization of aryl or vinyl halides/triflates with alkenes chim.it.

Below is a table summarizing various palladium-catalyzed reactions for the synthesis of substituted isoquinolines.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Yield (%) | Ref. |

| Heck Reaction | Pd(OAc)₂, PPh₃, NaOAc | 3-Bromopyridine-4-carbaldehyde, Alkenes | Isoquinolines | Good | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), Arylboronic acids | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to Good | mdpi.com |

| α-Arylation/Cyclization | Pd complexes | ortho-Functionalized aryl halides, Ketones | Substituted isoquinolines | >70 | researchgate.net |

| Cascade Heck/Cyclization | Pd catalyst | Various | 4-Methylisoquinolines | Good | nih.gov |

Copper-Mediated Cyclization and Coupling Strategies

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-based methodologies in isoquinoline synthesis. Copper(I) iodide has been shown to effectively catalyze the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, providing a green and efficient route to isoquinolines and isoquinoline N-oxides semanticscholar.org. This protocol is notable for its mild conditions and high atom economy semanticscholar.org.

A palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with the tert-butylimines of o-iodobenzaldehydes has been reported to produce isoquinolines in good to excellent yields organic-chemistry.org. In this sequence, the Sonogashira coupling, a Pd/Cu co-catalyzed reaction, is often the first step to form a C-C bond between an aryl halide and a terminal alkyne. This is followed by a copper-catalyzed intramolecular cyclization daneshyari.comresearchgate.netresearchgate.net.

Furthermore, copper-catalyzed asymmetric dearomative alkynylation of isoquinolines has been achieved with high enantioselectivity, affording enantioenriched C1-alkynyl 1,2-dihydroisoquinolines rsc.org. While this functionalizes the C1 position, it highlights the utility of copper catalysis in manipulating the isoquinoline scaffold.

A summary of copper-mediated reactions for isoquinoline synthesis is presented in the table below.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Yield (%) | Ref. |

| Intramolecular Cyclization | Cu(I) | (E)-2-alkynylaryl oxime derivatives | Isoquinolines | Moderate to High | semanticscholar.org |

| Coupling/Cyclization | Pd catalyst, Cu catalyst | o-Iodobenzaldehydes, Terminal acetylenes | Isoquinolines | Good to Excellent | organic-chemistry.org |

| Asymmetric Dearomative Alkynylation | Cu/(Ph-pybox) | Isoquinolines, α-bromoacetophenone | C1-alkynyl 1,2-dihydroisoquinolines | High | rsc.org |

| Multi-Component Synthesis | CuI | Various | 3-Substituted Isoquinolines | - | researchgate.net |

Rhodium-Catalyzed Annulation Methods

Rhodium catalysis offers powerful methods for the construction of isoquinoline and isoquinolone scaffolds, often through C-H activation and annulation pathways. Rhodium(III)-catalyzed C-H activation mediated synthesis of 4-substituted isoquinolones has been developed from the coupling of O-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenes nih.gov.

Additionally, a rhodium-catalyzed synthesis of isoquinolines has been reported using vinyl selenone as an oxidizing acetylene (B1199291) surrogate organic-chemistry.org. This method provides 3,4-nonsubstituted isoquinolines under mild conditions and allows for the recovery and recycling of the selenium fragment, adding a green chemistry aspect to the synthesis organic-chemistry.org. The reaction proceeds via a Rh(III)-catalyzed C-H activation and annulation mechanism organic-chemistry.org.

The synthesis of isoquinolines and indenes from benzylidenehydrazines and internal alkynes can also be achieved through rhodium catalysis amazonaws.com. Furthermore, rhodium-catalyzed isoquinoline synthesis via oxidative cross-coupling/cyclization of aryl aldimines and alkynes affords 3,4-disubstituted isoquinolines in good yield and with high regioselectivity lookchem.com.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Yield (%) | Ref. |

| C-H Activation/Annulation | Rh(III) catalyst | O-pivaloyl benzhydroxamic acids, Cyclopropenes | 4-Substituted isoquinolones | - | nih.gov |

| Annulative Coupling | Rh catalyst | Benzylidenehydrazines, Internal alkynes | Isoquinolines | - | amazonaws.com |

| Oxidative Cross-Coupling/Cyclization | Rh catalyst | Aryl aldimines, Alkynes | 3,4-Disubstituted isoquinolines | Good | lookchem.com |

| C-H Activation/Annulation | Rh(III) catalyst | Amides | Isoindolinones | - | nih.gov |

Metal-Free and Green Chemistry Synthetic Protocols for Isoquinolines

In recent years, there has been a growing emphasis on developing metal-free and green synthetic methodologies to minimize environmental impact. Metal-free radical cyclization of vinyl isocyanides with alkanes has been developed for the synthesis of 1-alkylisoquinolines, offering a simple and efficient strategy with excellent functional group tolerance thieme.de.

The synthesis of both dubamine (B1209130) and graveoline (B86) alkaloids, which are quinoline-based, has been achieved through a metal-free total synthesis using quinolin-4-ones as convenient common precursors, showcasing the potential for metal-free approaches in related heterocyclic systems mdpi.com.

While not directly focused on isoquinolines, the development of metal-free domino one-pot protocols for quinoline (B57606) synthesis highlights the ongoing efforts to move away from transition-metal catalysis in the synthesis of nitrogen-containing heterocycles mdpi.com. These methods often rely on the intrinsic reactivity of the substrates under specific reaction conditions to achieve the desired transformations.

Multicomponent Reaction Sequences for Isoquinoline Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. An MCR between isatin, tetrahydroisoquinoline, and a terminal alkyne has been developed for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides acs.org. This reaction proceeds through a sequential formation of a spirooxindole, generation of an isocyanate functionality, and subsequent addition of a second molecule of tetrahydroisoquinoline acs.org.

Another synthetic route initiated with a Groebke–Blackburn–Bienaymé (GBB) reaction, followed by N-acylation, intramolecular Diels-Alder (IMDA), and dehydrative re-aromatization reactions, has been developed for the synthesis of imidazopyridine-fused isoquinolinones beilstein-journals.orgnih.govbeilstein-archives.org. These MCR-based approaches offer significant advantages in terms of efficiency and molecular diversity.

Introduction and Functionalization of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group at the 4-position of the isoquinoline ring is a key step in the synthesis of the target compound. A direct and powerful method to achieve this is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 4-bromoisoquinoline with (4-bromophenyl)boronic acid in the presence of a palladium catalyst and a base . 4-Bromoisoquinoline is a commercially available starting material tcichemicals.comalfa-chemistry.com, making this a convergent and efficient approach.

The functionalization of the 4-bromophenyl moiety itself can be a subsequent step to introduce further diversity into the molecule. The bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions. For instance, another Suzuki-Miyaura coupling could be performed on the bromine atom of the this compound to introduce a different aryl or heteroaryl group, leading to the formation of a biaryl-substituted isoquinoline.

The table below outlines a potential synthetic sequence for this compound and its subsequent functionalization.

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

| 1 | Suzuki-Miyaura Coupling | 4-Bromoisoquinoline, (4-Bromophenyl)boronic acid | Pd catalyst, Base | This compound |

| 2 | Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst, Base | 4-(4'-Aryl-[1,1'-biphenyl]-4-yl)isoquinoline |

| 3 | Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu catalyst, Base | 4-(4-(Alkynyl)phenyl)isoquinoline |

This strategic combination of building the isoquinoline core and then introducing or further modifying the 4-bromophenyl substituent allows for the synthesis of a wide range of derivatives based on the this compound scaffold.

Strategies for Carbon-Carbon Bond Formation at the 4-Position of Isoquinoline

The introduction of an aryl substituent at the 4-position of the isoquinoline nucleus is a critical transformation that has been accomplished through various modern cross-coupling reactions. These methods offer a versatile and efficient means to construct the desired biaryl system.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a widely utilized method for the formation of C-C bonds. organic-chemistry.orgyoutube.com The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 4-haloisoquinoline (e.g., 4-bromoisoquinoline) with (4-bromophenyl)boronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. yonedalabs.com

Negishi Coupling: The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by reacting an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. wikipedia.org For the synthesis of the target molecule, an organozinc reagent derived from 4-bromobenzene would be coupled with a 4-haloisoquinoline. The organozinc reagents are typically more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org While not a direct route to 4-arylisoquinolines in a single step from simple precursors, it can be a key step in multi-step syntheses. For instance, a 4-haloisoquinoline could potentially be coupled with a styrene (B11656) derivative. The reaction generally exhibits a high degree of trans selectivity. organic-chemistry.org

Direct C-H Activation/Annulation: More recent strategies involve the transition-metal-catalyzed C-H activation, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. whiterose.ac.ukresearchgate.net Rhodium-catalyzed C-H activation/annulation reactions have been developed for the synthesis of isoquinolone derivatives, which can be precursors to isoquinolines. nih.govhbni.ac.in These methods often involve the reaction of a benzamide (B126) or a related derivative with an alkyne, leading to the construction of the isoquinoline core with concomitant functionalization.

| Coupling Reaction | Key Reactants | Catalyst | Advantages |

| Suzuki-Miyaura | 4-Haloisoquinoline, (4-Bromophenyl)boronic acid | Palladium | Mild reaction conditions, high functional group tolerance, commercial availability of reagents. |

| Negishi | 4-Haloisoquinoline, (4-Bromophenyl)zinc halide | Palladium or Nickel | High reactivity, broad scope. organic-chemistry.org |

| Heck | 4-Haloisoquinoline, 4-Bromostyrene | Palladium | Good for vinylation, can be part of a multi-step synthesis. |

| C-H Activation | Benzamide derivative, Alkyne | Rhodium, Ruthenium, etc. | Atom economy, avoids pre-functionalization. researchgate.net |

Incorporation of the Brominated Phenyl Unit from Precursors

The synthesis of this compound necessitates a precursor that can effectively deliver the 4-bromophenyl moiety to the isoquinoline scaffold. The choice of precursor is intrinsically linked to the chosen carbon-carbon bond-forming strategy.

(4-Bromophenyl)boronic acid is a cornerstone precursor for the Suzuki-Miyaura coupling. cymitquimica.com It is a white to off-white crystalline solid that is commercially available and relatively stable. chemicalbook.comsigmaaldrich.com The boronic acid functional group is readily activated by a base in the catalytic cycle to facilitate the transmetalation step. organic-chemistry.org The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the reactivity of the boronic acid.

(4-Bromophenyl)zinc halides are the key precursors for the Negishi coupling. These organozinc reagents can be prepared from the corresponding aryl halides. sigmaaldrich.com They are known for their high reactivity, which allows the coupling to proceed under mild conditions. wikipedia.org

Other potential precursors include 4-bromostyrene for Heck-type reactions and various organotin and organosilicon reagents for Stille and Hiyama couplings, respectively, although these are less commonly employed for this specific transformation compared to Suzuki and Negishi couplings.

| Precursor Compound | Coupling Reaction | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| (4-Bromophenyl)boronic acid | Suzuki-Miyaura | C₆H₆BBrO₂ | 200.83 | 5467-74-3 sdfine.com |

| (4-Bromophenyl)zinc halide | Negishi | C₆H₄BrZnX (X=Cl, Br, I) | Variable | Not applicable |

| 4-Bromostyrene | Heck | C₈H₇Br | 183.05 | 2039-82-9 |

Synthesis of Key this compound Precursors and Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks. The two primary precursors are 4-bromoisoquinoline and (4-bromophenyl)boronic acid.

Synthesis of 4-Bromoisoquinoline: A common method for the synthesis of 4-bromoisoquinoline involves the direct bromination of isoquinoline. One procedure describes the reaction of isoquinoline hydrochloride with bromine in nitrobenzene (B124822) at elevated temperatures (around 180°C). prepchem.com The reaction proceeds via electrophilic aromatic substitution. Another approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides in the presence of a bromine source like CuBr₂. researchgate.net This method can selectively produce 4-bromoisoquinoline derivatives.

Synthesis of (4-Bromophenyl)boronic acid: This crucial reagent can be synthesized through several routes. A standard laboratory preparation involves the reaction of 4-bromophenylmagnesium bromide (a Grignard reagent) with trimethyl borate, followed by acidic hydrolysis. chemicalbook.com An alternative method is the palladium-catalyzed borylation of 1,4-dibromobenzene.

| Precursor | Synthetic Method | Starting Materials | Key Reagents |

| 4-Bromoisoquinoline | Direct Bromination | Isoquinoline hydrochloride | Bromine, Nitrobenzene prepchem.com |

| 4-Bromoisoquinoline | Palladium-catalyzed Cyclization | 2-Alkynyl benzyl azide | PdBr₂, CuBr₂, LiBr researchgate.net |

| (4-Bromophenyl)boronic acid | Grignard Reaction | 4-Bromobromobenzene | Magnesium, Trimethyl borate |

| (4-Bromophenyl)boronic acid | Borylation | 1,4-Dibromobenzene | Bis(pinacolato)diboron, Palladium catalyst |

Analytical Techniques for Structural Characterization in Synthetic Research

The unambiguous identification and characterization of this compound and its precursors are essential to confirm the success of the synthetic procedures. A combination of spectroscopic and diffraction techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on both the isoquinoline and the phenyl rings. The protons on the isoquinoline core would appear in the aromatic region, with their chemical shifts and coupling constants providing information about their relative positions. The protons on the 4-bromophenyl group would typically show a characteristic AA'BB' splitting pattern (two doublets) in the aromatic region.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The number of signals would confirm the symmetry of the molecule. The chemical shifts of the carbons would be indicative of their electronic environment (e.g., carbons attached to nitrogen or bromine would be deshielded). For instance, the ¹³C NMR spectrum of the parent 4-bromoisoquinoline shows characteristic peaks for the nine carbon atoms. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. The mass spectrum of this compound would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, as well as C=C and C=N stretching vibrations within the heterocyclic system.

Chemical Reactivity and Mechanistic Investigations of 4 4 Bromophenyl Isoquinoline

Reactivity of the Bromine Substituent

The bromine atom on the phenyl ring of 4-(4-bromophenyl)isoquinoline is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, it typically requires the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of this compound, the phenyl ring is not activated by such groups, making direct nucleophilic substitution of the bromine atom challenging under standard SNAr conditions.

However, substitution can be achieved under more forcing conditions or through alternative mechanisms such as those involving benzyne (B1209423) intermediates or metal catalysis. For instance, reactions with strong nucleophiles at high temperatures or in the presence of a strong base could potentially lead to substitution products, although such reactions are often not regioselective and may result in mixtures of products.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine substituent in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of new carbon-carbon bonds and are widely used to synthesize more complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.net this compound can readily undergo Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids or their esters to generate derivatives with extended aromatic systems.

A study on the structurally similar 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated successful Suzuki-Miyaura coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Good to moderate yields were obtained, with electron-rich boronic acids generally providing better results. mdpi.com These conditions are analogous to those that would be employed for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 75 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 55 |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 48 |

Data is analogous from studies on a similar bromophenyl-substituted heterocycle. mdpi.com

Heck Reaction:

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org this compound can be utilized in Heck reactions to introduce alkenyl substituents at the 4-position of the phenyl ring. Typical alkenes used in this reaction include acrylates, styrenes, and other electron-deficient olefins.

The reaction conditions generally involve a palladium catalyst such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base like triethylamine (B128534) or potassium carbonate. wikipedia.orgorganic-chemistry.org The choice of solvent, temperature, and base can influence the reaction efficiency and selectivity. nih.gov

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction allows for the introduction of an alkynyl moiety onto the phenyl ring of this compound, leading to the formation of conjugated enyne systems.

Typical conditions for the Sonogashira coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base such as triethylamine or diisopropylamine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.orglibretexts.org

Transformations of the Isoquinoline (B145761) Heterocycle

The isoquinoline core of this compound is an aromatic heterocycle that can undergo various transformations, including electrophilic aromatic substitution and modifications at the nitrogen atom.

Electrophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, substitution is possible, and it preferentially occurs on the benzene ring of the isoquinoline nucleus rather than the pyridine (B92270) ring. The positions most susceptible to electrophilic attack are C5 and C8, as the carbocation intermediates formed by attack at these positions are more resonance-stabilized.

Common electrophilic substitution reactions include nitration and halogenation. For example, nitration of isoquinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. pageplace.de Similarly, bromination with bromine in the presence of a Lewis acid would be expected to yield a mixture of 5-bromo- and 8-bromo-4-(4-bromophenyl)isoquinoline. nih.govyoutube.com

Modifications at the Nitrogen Atom

The nitrogen atom in the isoquinoline ring is basic and nucleophilic, allowing for modifications such as alkylation and oxidation.

N-Alkylation:

The nitrogen atom can be readily alkylated with alkyl halides to form quaternary isoquinolinium salts. researchgate.net For example, reaction of this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, would yield the corresponding N-alkyl-4-(4-bromophenyl)isoquinolinium halide. These quaternary salts are often more reactive towards nucleophilic attack and can be used in various synthetic applications.

N-Oxidation:

The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered reactivity compared to the parent isoquinoline. The N-oxide group can direct further functionalization and can also be removed if necessary. For instance, pyridine N-oxides can act as oxygen transfer agents in certain reactions. thieme-connect.de

Intramolecular Cyclizations and Rearrangements Involving this compound

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to construct more complex polycyclic systems.

One potential strategy is the intramolecular Heck reaction . If a suitable alkene moiety is introduced into the molecule, for example, at the C5 position of the isoquinoline ring or on a substituent attached to the nitrogen atom, an intramolecular palladium-catalyzed cyclization could be initiated from the C4-phenyl group, leading to the formation of a new ring.

Photochemical cyclization is another possibility for appropriately substituted derivatives. Aryl-substituted isoquinolines can undergo photochemical cyclization to form fused aromatic systems. For instance, irradiation of styryl-substituted isoquinolines can lead to the formation of benzo[c]phenanthridine (B1199836) derivatives. While this has not been specifically reported for this compound, it represents a potential pathway for the synthesis of novel polycyclic aromatic compounds from its derivatives. rsc.org

Rearrangements of the isoquinoline skeleton are also known, particularly in the context of isoquinoline alkaloids. These rearrangements can be induced by various reagents and conditions and can lead to significant structural transformations. While specific rearrangement reactions starting directly from this compound are not well-documented, its derivatives could potentially be substrates for such transformations, leading to novel molecular scaffolds.

Reaction Mechanisms and Kinetic Studies of this compound

The chemical reactivity of this compound is predominantly characterized by transformations involving the carbon-bromine bond on the phenyl substituent and reactions involving the isoquinoline core. Mechanistic investigations and kinetic studies largely focus on its synthesis via palladium-catalyzed cross-coupling reactions, which provide significant insights into its formation and potential subsequent transformations.

The synthesis of 4-arylisoquinolines, including this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Heck reaction. These methods offer a versatile and efficient means to form the crucial carbon-carbon bond between the isoquinoline backbone and the phenyl ring.

A primary route for the synthesis of this compound involves the Suzuki-Miyaura coupling reaction. This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would typically involve the reaction of 4-bromoisoquinoline (B23445) with 4-bromophenylboronic acid. The generally accepted catalytic cycle for this transformation proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination libretexts.org.

While specific kinetic data for the Suzuki-Miyaura synthesis of this compound is not extensively documented, studies on analogous systems provide valuable insights. For instance, kinetic studies on the Suzuki coupling of various aryl bromides reveal the influence of electronic effects on the reaction rate. Electron-withdrawing groups on the aryl bromide generally accelerate the rate of oxidative addition, while electron-donating groups can have the opposite effect researchgate.net.

Representative Kinetic Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Relative Rate Constant (k_rel) | Turnover Frequency (TOF, h⁻¹) | Reaction Conditions |

|---|---|---|---|

| 4-Bromonitrobenzene | 5.8 | 3343 | Pd-poly(AA) catalyst, Phenylboronic acid, K₂CO₃, 70 °C researchgate.net |

| Bromobenzene | 1.0 | - | |

| 4-Bromoanisole | 0.5 | 2744 | |

| 4-Bromoaniline | 0.25 | 1496 | Pd-poly(AA) catalyst, Phenylboronic acid, K₂CO₃, 70 °C researchgate.net |

Another significant pathway for the formation of C4-substituted isoquinolines is the Heck reaction. This palladium-catalyzed reaction involves the coupling of an unsaturated halide with an alkene organic-chemistry.org. In the context of synthesizing precursors to compounds similar to this compound, 4-bromoisoquinoline can be reacted with an appropriate alkene nih.gov. For instance, the reaction of 4-bromoisoquinoline with an acrylate (B77674) ester under Heck conditions yields α,β-unsaturated esters at the C4 position nih.gov.

The mechanism of the Heck reaction also proceeds via a palladium catalytic cycle. It begins with the oxidative addition of the aryl halide (4-bromoisoquinoline) to a palladium(0) catalyst. The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond. The final steps involve β-hydride elimination to form the substituted alkene product and regeneration of the palladium(0) catalyst in the presence of a base.

Detailed mechanistic studies on the Heck reaction have elucidated the stereoselectivity and regioselectivity of the process. The reaction generally favors the formation of the trans isomer of the resulting alkene due to steric considerations in the transition state of the β-hydride elimination step organic-chemistry.org.

Key Mechanistic Steps in the Synthesis of 4-Substituted Isoquinolines

| Reaction | Key Mechanistic Steps | Description |

|---|---|---|

| Suzuki-Miyaura Coupling | Oxidative Addition | Addition of 4-bromoisoquinoline to a Pd(0) complex to form a Pd(II) species. Often the rate-determining step libretexts.org. |

| Transmetalation | Transfer of the 4-bromophenyl group from the boronic acid to the Pd(II) center. | |

| Reductive Elimination | Formation of the C-C bond between the isoquinoline and phenyl rings, regenerating the Pd(0) catalyst. | |

| Heck Reaction | Oxidative Addition | Reaction of 4-bromoisoquinoline with a Pd(0) catalyst. |

| Alkene Coordination and Migratory Insertion | The alkene coordinates to the arylpalladium(II) complex and then inserts into the aryl-palladium bond. | |

| β-Hydride Elimination | Elimination of a palladium hydride species to form the substituted alkene product. | |

| Catalyst Regeneration | The Pd(0) catalyst is regenerated in the presence of a base. |

While kinetic data specifically for reactions of this compound are scarce, the principles derived from studies of related aryl halides and isoquinoline derivatives provide a solid framework for understanding its chemical behavior. The reactivity is dominated by the palladium-catalyzed cross-coupling reactions used in its synthesis, with the electronic properties of the isoquinoline ring and the bromophenyl group influencing the rates and outcomes of these transformations.

Exploration of Advanced Research Applications for 4 4 Bromophenyl Isoquinoline

Applications in Medicinal Chemistry and Chemical Biology

The unique structural framework of 4-(4-Bromophenyl)isoquinoline and its derivatives has prompted extensive investigation into their therapeutic potential. Researchers have synthesized and evaluated numerous analogues, revealing promising activities in the realms of oncology and infectious diseases.

Assessment of Anti-Cancer Modulatory Potential (In Vitro Studies)

The isoquinoline (B145761) nucleus is a well-established pharmacophore in the development of anti-cancer agents. The introduction of a 4-bromophenyl substituent at the 4-position of the isoquinoline ring has led to the discovery of compounds with significant cytotoxic effects against various cancer cell lines.

Derivatives of this compound have demonstrated notable inhibitory effects on the proliferation of various cancer cell lines. For instance, a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which incorporate the this compound moiety, exhibited considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. The IC50 values for these compounds ranged from 0.137 to 0.332 μg/mL against HepG2 cells and 0.164 to 0.583 μg/mL against MCF-7 cells. Another study on isoquinoline derivatives showed that two compounds, B01002 and C26001, inhibited the proliferation of human SKOV3 ovarian cancer cells in a concentration-dependent manner, with IC50 values of 7.65 and 11.68 µg/mL, respectively.

Interactive Data Table: Anti-proliferative Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Quinoline-oxadiazole derivatives | HepG2 | 0.137–0.332 μg/mL |

| Quinoline-oxadiazole derivatives | MCF-7 | 0.164–0.583 μg/mL |

| B01002 (Isoquinoline derivative) | SKOV3 | 7.65 µg/mL |

| C26001 (Isoquinoline derivative) | SKOV3 | 11.68 µg/mL |

The anti-cancer effects of this compound derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

DNA Gyrase Inhibition: DNA gyrase is a crucial enzyme in bacterial DNA replication and a promising target for antimicrobial agents. Certain quinoline (B57606) derivatives containing the 2-(4-bromophenyl) moiety have been investigated as microbial DNA-gyrase inhibitors. For example, compounds 6b and 10 in one study showed significant inhibitory activity against S. aureus DNA gyrase with IC50 values of 33.64 and 8.45 μM, respectively, compared to ciprofloxacin (B1669076) with an IC50 of 3.80 μM.

Tyrosine Kinase Inhibition: Tyrosine kinases play a pivotal role in cellular signaling pathways that control cell growth and differentiation, and their dysregulation is a hallmark of many cancers. The 4-[(3-bromophenyl)amino]quinazoline structure, a related scaffold, has shown potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, with one derivative exhibiting an IC50 of 0.029 nM. Furthermore, novel quinazoline (B50416) derivatives have been designed based on structural modifications of known inhibitors to enhance their selectivity toward Aurora A kinase. Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was identified as a potent and selective inhibitor of Aurora A kinase.

Evaluation of Antimicrobial Activities

In addition to their anti-cancer properties, isoquinoline derivatives have demonstrated significant potential as antimicrobial agents.

A new class of alkynyl isoquinoline compounds has shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. Two representative compounds, HSN584 and HSN739, exhibited moderate to potent activity against various clinically important Gram-positive bacteria with MIC values ranging from 4 to 16 µg/mL. Specifically, against fluoroquinolone-resistant S. aureus strains, these compounds showed potent activity with MICs of 4 µg/mL or 8 µg/mL. Derivatives of N'-(4-bromobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide have also been evaluated as potential DNA gyrase inhibitors, with one compound strongly inhibiting Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively.

Interactive Data Table: Antibacterial Activity of Isoquinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC/IC50 Value |

| HSN584 & HSN739 | Gram-positive bacteria | 4–16 µg/mL |

| HSN584 & HSN739 | Fluoroquinolone-resistant S. aureus | 4 or 8 µg/mL |

| Pyrazole-5-carbohydrazide analog | S. aureus DNA gyrase | 0.15 µg/mL (IC50) |

| Pyrazole-5-carbohydrazide analog | B. subtilis DNA gyrase | 0.25 µg/mL (IC50) |

The exploration of isoquinoline derivatives has also extended to their potential as antifungal agents. Synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylate analogues have been investigated for their antifungal properties against Candida albicans. Several of these derivatives demonstrated significant inhibitory potential, with some showing minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL. In another study, certain quinoline derivatives displayed considerable antifungal activity against C. albicans, with inhibition zones of 29 and 31 mm.

Role as a Privileged Scaffold for Bioactive Compound Development

The isoquinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This concept denotes molecular structures that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of novel therapeutic agents. researchgate.netresearchgate.net Isoquinoline-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

The introduction of a 4-bromophenyl group at the 4-position of the isoquinoline ring system creates a molecule with significant potential for further derivatization. The bromine atom serves as a key functional handle, enabling a variety of cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings) to introduce diverse substituents. This synthetic versatility allows for the systematic exploration of the chemical space around the isoquinoline core, facilitating the optimization of biological activity. The phenyl ring itself can engage in crucial π-π stacking interactions with biological macromolecules, while the isoquinoline nitrogen can act as a hydrogen bond acceptor. This combination of features makes this compound an attractive starting point for generating libraries of compounds for drug discovery programs. researchgate.net

| Scaffold Feature | Potential Biological Interaction | Therapeutic Relevance |

| Isoquinoline Nitrogen | Hydrogen Bonding | Target binding, solubility modulation |

| Aromatic Rings | π-π Stacking, Hydrophobic Interactions | Affinity for enzyme active sites or receptor pockets |

| Bromine Atom | Halogen Bonding, Synthetic Handle | Can enhance binding affinity; allows for extensive chemical modification to optimize potency and selectivity |

Contributions to Catalysis and Synthetic Methodology

Beyond its applications in medicinal chemistry, this compound and its derivatives are valuable tools in the field of catalysis and the development of new synthetic methods.

The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. researchgate.net Heterocyclic compounds containing nitrogen, such as isoquinolines, are effective coordinating ligands for a variety of metals, including palladium, rhodium, and iridium. researchgate.netbohrium.com The nitrogen atom in the isoquinoline ring can donate its lone pair of electrons to a metal center, forming a stable complex.

In this compound, the presence of the bromine atom offers a site for oxidative addition to a low-valent metal center, a key step in many catalytic cycles. More importantly, the core structure can be elaborated into more complex chelating ligands. For instance, functional groups can be introduced at positions adjacent to the nitrogen or on the bromophenyl ring to create bidentate or pincer-type ligands. These tailored ligands can influence the steric and electronic environment of the metal catalyst, thereby enhancing its activity, stability, and selectivity in various cross-coupling and C-H activation reactions. mdpi.comnih.gov The ability to fine-tune the ligand structure based on the this compound scaffold is a significant advantage in developing bespoke catalysts for challenging chemical transformations.

The synthetic utility of this compound is largely defined by the reactivity of the bromine substituent. The C-Br bond provides a reliable anchor point for constructing more complex molecules, making the compound an important intermediate in multi-step syntheses. researchgate.net Palladium-catalyzed cross-coupling reactions are frequently employed to form new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. scispace.com This allows for the straightforward introduction of alkyl, alkenyl, alkynyl, aryl, and other functional groups.

This reactivity is instrumental in the development of novel synthetic methodologies. For example, researchers can utilize this compound as a model substrate to optimize new catalytic systems or to explore the scope of newly discovered reactions. organic-chemistry.org The successful transformation of this relatively complex heterocyclic halide can demonstrate the robustness and applicability of a new synthetic method.

Table of Potential Transformations for this compound:

| Reaction Type | Reagent/Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | 4-(Biphenyl)isoquinoline derivatives |

| Sonogashira Coupling | Terminal alkyne / Pd, Cu catalysts | 4-(Alkynylphenyl)isoquinoline derivatives |

| Heck Coupling | Alkene / Pd catalyst | 4-(Alkenylphenyl)isoquinoline derivatives |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | 4-(Aminophenyl)isoquinoline derivatives |

| Cyanation | Cyanide source / Pd or Ni catalyst | 4-(4-Cyanophenyl)isoquinoline |

Potential in Functional Materials Science

The unique photophysical and electronic properties of aromatic heterocyclic systems like isoquinoline make them attractive building blocks for advanced functional materials.

The extended π-conjugated system of this compound suggests its potential for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isoquinoline moiety can be modified to tune the molecule's emission color and electron-transporting properties. The bromophenyl group serves as a versatile point for polymerization or for attaching the molecule to other functional units or surfaces. By replacing the bromine atom through cross-coupling reactions, it is possible to extend the π-conjugation, which directly influences the material's absorption and emission spectra, as well as its charge-carrier mobility. These tailored electronic properties are essential for designing next-generation organic semiconductors and luminescent materials.

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. researchgate.netexlibrisgroup.com this compound possesses several features that make it a promising candidate for designing self-assembling systems. nih.gov The aromatic rings can participate in π-π stacking interactions, which are a primary driving force for the assembly of planar molecules. The nitrogen atom can act as a hydrogen bond acceptor, while the bromine atom can engage in halogen bonding—a specific and directional non-covalent interaction.

These interactions can guide the assembly of this compound molecules into predictable one-, two-, or three-dimensional architectures. mdpi.com Such self-organized systems could find applications in areas like crystal engineering, molecular sensing, or the creation of porous materials for gas storage. researchgate.netrsc.org By chemically modifying the scaffold, it is possible to program the self-assembly process to achieve specific, functional supramolecular structures.

Computational and Theoretical Frameworks for 4 4 Bromophenyl Isoquinoline Research

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations provide a detailed picture of the molecular geometry, orbital energies, and charge distribution, which collectively govern the compound's reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in chemistry and materials science for predicting and interpreting the behavior of complex systems at an atomic scale. wikipedia.org DFT calculations are based on two fundamental theorems proposed by Hohenberg and Kohn, which state that the ground-state electron density uniquely determines all ground-state properties of a system. nih.govyoutube.com This approach bypasses the complexity of the many-electron wavefunction, focusing instead on the more manageable electron density. nih.gov

In practice, the Kohn-Sham approach is often used, which approximates the system as one of non-interacting electrons moving in an effective potential. nih.gov The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, with various approximations available, such as the local-density approximation (LDA) or more sophisticated hybrid functionals like B3LYP. nih.govnih.gov For molecules like 4-(4-bromophenyl)isoquinoline, DFT is employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. mdpi.com The absence of imaginary frequencies in the output confirms that the optimized structure represents a true energy minimum. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. libretexts.orgyoutube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov This analysis is crucial for predicting how this compound might participate in chemical reactions. The energies of these orbitals and the corresponding energy gap can be reliably calculated using DFT. scirp.orgijastems.org For instance, studies on related isoquinoline (B145761) derivatives have shown how substitutions on the molecular scaffold can alter the HOMO-LUMO energies, thereby tuning the molecule's electronic properties and reactivity. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Reference Isoquinoline Derivative (MPBIR) | -5.762 | -1.938 | 3.824 |

| Derivative MPBID1 | -5.811 | -2.061 | 3.750 |

| Derivative MPBID4 | -6.225 | -3.146 | 3.079 |

| Derivative MPBID4' | -6.046 | -3.304 | 2.742 |

Data sourced from a study on isoquinoline-based chromophores, illustrating the impact of substituents on electronic properties. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other molecules. walisongo.ac.idchemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.idnih.gov

For this compound, an MEP map would likely show a region of negative electrostatic potential around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons, making it a likely site for protonation or coordination to metal ions. The bromine atom, being electronegative, would also influence the charge distribution on the phenyl ring. MEP analysis is invaluable for understanding non-covalent interactions, which are crucial in biological systems and materials science. chemrxiv.orgchemrxiv.org The distribution of Mulliken atomic charges, another output of quantum chemical calculations, provides a quantitative measure of the partial charge on each atom, complementing the qualitative picture provided by the MEP map. scirp.org

In Silico Modeling for Structure-Activity Relationship Elucidation

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules and to understand the relationship between their chemical structure and their function (Structure-Activity Relationship, SAR). nih.govnih.gov These methods are particularly important in drug discovery for identifying and optimizing lead compounds.

For derivatives of this compound, quantitative structure-activity relationship (QSAR) studies can be performed. scispace.com QSAR models attempt to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activity. scispace.comnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) are used to build these models. scispace.comnih.gov These analyses can generate contour maps that indicate which regions of the molecule should be modified to enhance activity. For example, a contour map might suggest that adding a bulky or polar group at a specific position on the isoquinoline or phenyl ring could improve the compound's inhibitory effect on a particular biological target. scispace.comnih.gov Such studies provide crucial guidance for the rational design of new, more potent analogs. nih.govmdpi.com

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry serves as a powerful ally for elucidating the detailed mechanisms of chemical reactions. scielo.brrsc.org By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. scielo.br

For reactions involving this compound, DFT calculations can be used to compute the activation energies for different possible pathways, thereby predicting the most likely mechanism. scielo.br This theoretical approach can rationalize experimental observations, such as product regioselectivity, or even predict outcomes before an experiment is conducted. scielo.brrsc.org For instance, if this compound were to undergo a substitution reaction, computational modeling could determine whether the reaction is likely to proceed via an SN1, SN2, or other mechanism by calculating the energies of the respective transition states and intermediates. scielo.br This detailed mechanistic understanding is vital for optimizing reaction conditions and designing new synthetic routes. mdpi.com

Emerging Avenues and Future Research Trajectories for 4 4 Bromophenyl Isoquinoline

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 4-(4-bromophenyl)isoquinoline to minimize environmental impact. rsc.orgnih.gov Traditional synthetic methods for isoquinolines often involve harsh reaction conditions, toxic reagents, and significant waste generation. nih.gov Future research is focused on developing more sustainable and eco-friendly protocols.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. researchgate.netarkat-usa.orgnih.govnih.gov The application of microwave-assisted synthesis to the construction of the this compound core can significantly reduce energy consumption and solvent usage. researchgate.netarkat-usa.orgnih.govnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, provides another green alternative. Ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones, leading to more efficient chemical transformations. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a cornerstone of green chemistry. unibo.itjddhs.com Research into the synthesis of this compound in such solvents is crucial for developing environmentally friendly processes.

Catalytic Systems: The development of highly efficient and recyclable catalysts can minimize waste and improve the atom economy of synthetic routes. This includes the use of transition-metal catalysts and biocatalysis. nih.gov

| Sustainable Approach | Key Advantages | Potential Application to this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. researchgate.netarkat-usa.orgnih.govnih.gov | Rapid and efficient cyclization and cross-coupling reactions. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions. nih.gov | Promotion of key bond-forming reactions under ambient conditions. |

| Green Solvents (e.g., water, ethanol) | Reduced toxicity, improved safety, lower environmental impact. unibo.itjddhs.com | Performing reactions in aqueous or bio-based solvent systems. |

| Recyclable Catalysts | Minimized waste, reduced cost, improved process efficiency. nih.gov | Use of heterogeneous or phase-separable catalysts for key synthetic steps. |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond established synthetic methods, exploring the novel reactivity of the this compound scaffold can unlock new avenues for creating diverse and complex molecular architectures. The bromine atom on the phenyl ring and the C-H bonds on the isoquinoline (B145761) core are key functional handles for such transformations.

Future research in this area could focus on:

C-H Functionalization: Direct C-H functionalization has become a powerful strategy in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. organic-chemistry.org Applying C-H activation strategies to the isoquinoline core of this compound could enable the direct introduction of various functional groups at specific positions, leading to a library of novel derivatives. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. organic-chemistry.org This technology could be employed for the functionalization of this compound, for instance, through radical-mediated reactions at the isoquinoline nitrogen or at various positions on the aromatic rings.

Domino and Cascade Reactions: Designing one-pot domino or cascade reactions that form multiple bonds in a single operation can significantly improve synthetic efficiency. organic-chemistry.org Developing such reactions for the synthesis or further modification of this compound would be a significant step forward.

Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents, enabling the synthesis of diverse libraries of compounds for screening.

Advanced Applications in Targeted Biological Systems (Mechanism-Based Research)

The isoquinoline scaffold is a well-known pharmacophore present in numerous biologically active natural products and synthetic drugs. researchgate.netijpsjournal.com The this compound structure holds promise for the development of targeted therapies, and future research should focus on elucidating its mechanism of action in various biological systems.

Potential research directions include:

Kinase Inhibitors: Many isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govnih.govnih.gov The this compound scaffold could be explored for its potential to inhibit specific kinases, such as Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases. researchgate.netmdpi.com The bromophenyl group can be a key interaction point within the kinase active site. researchgate.netmdpi.com

Targeted Cancer Therapy: Building on the potential for kinase inhibition, derivatives of this compound could be designed as targeted anticancer agents. researchgate.netnih.gov Research should focus on understanding the specific cellular pathways affected by these compounds and identifying the molecular targets responsible for their antiproliferative activity. researchgate.netnih.gov

Mechanism-Based Probes: Fluorescently labeled or otherwise tagged derivatives of this compound could be developed as chemical probes to study biological processes. These probes could be used to visualize the localization of the compound within cells or to identify its binding partners.

Neurodegenerative Diseases: Isoquinoline alkaloids have shown activity in models of neurodegenerative diseases. The potential of this compound and its derivatives to modulate pathways involved in diseases like Alzheimer's or Parkinson's is an area worthy of investigation.

| Biological Target/Application | Rationale | Future Research Focus |

|---|---|---|

| Kinase Inhibition | The isoquinoline core is a known kinase-binding scaffold. nih.govnih.govnih.gov | Screening against a panel of kinases; structure-activity relationship studies. |

| Targeted Cancer Therapy | Potential for selective inhibition of cancer-related pathways. researchgate.netnih.gov | In vitro and in vivo studies in relevant cancer models; mechanism of action studies. |

| Mechanism-Based Probes | The scaffold can be functionalized for labeling and imaging. | Synthesis of fluorescent or biotinylated derivatives; target identification studies. |

| Neurodegenerative Diseases | Some isoquinoline alkaloids show neuroprotective effects. | Evaluation in cellular and animal models of neurodegeneration. |

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of chemical synthesis and analysis is driven by the adoption of new technologies. Integrating these technologies into the research and development of this compound can accelerate progress and lead to new discoveries.

Key technologies to be integrated include:

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for automated synthesis. acs.orgmdpi.comthieme-connect.de Implementing flow chemistry for the synthesis of this compound could enable safer and more efficient production, particularly for reactions that are difficult to control in batch. acs.orgmdpi.comthieme-connect.de

High-Throughput Screening (HTS): HTS allows for the rapid synthesis and evaluation of large libraries of compounds. researchgate.netchemrxiv.orgrsc.org This technology can be used to quickly identify optimal reaction conditions for the synthesis of this compound or to screen libraries of its derivatives for biological activity. researchgate.netchemrxiv.orgrsc.org

In Silico Design and Characterization: Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound derivatives to biological targets and to guide the design of new compounds with improved properties. nih.govnih.govmdpi.commdpi.com These in silico approaches can save time and resources by prioritizing the synthesis of the most promising candidates. nih.govnih.govmdpi.commdpi.com

Design of Next-Generation Functional Materials

The unique photophysical and electronic properties of the isoquinoline ring system suggest that this compound could serve as a building block for novel functional materials.

Future research in materials science could explore:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some isoquinoline derivatives makes them potential candidates for use as emitters or host materials in OLEDs. The bromophenyl group can be further functionalized to tune the electronic properties and enhance device performance.

Fluorescent Sensors: The isoquinoline scaffold can be incorporated into molecules designed to act as fluorescent sensors for the detection of metal ions, anions, or biologically important molecules. arkat-usa.org The 4-(4-bromophenyl) group provides a site for attaching recognition moieties or for modulating the fluorescent properties of the sensor. arkat-usa.org

Conductive Polymers: By incorporating the this compound unit into a polymer backbone, it may be possible to create new conductive or semi-conductive materials with interesting electronic properties. The bromine atom can be used as a handle for polymerization reactions.

Supramolecular Assemblies: The planar aromatic structure of this compound makes it a candidate for forming ordered supramolecular structures through non-covalent interactions like pi-pi stacking. These assemblies could have applications in areas such as molecular electronics or catalysis.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Bromophenyl)isoquinoline, and what key parameters influence yield?

The synthesis typically involves multi-step reactions starting with isoquinoline precursors. For example, bromophenyl groups can be introduced via Suzuki-Miyaura cross-coupling reactions using palladium catalysts, as seen in structurally analogous compounds . Key parameters include:

- Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ are often used for coupling reactions .

- Temperature control : Reactions may require heating under reflux (e.g., 80–100°C) to activate intermediates .

- Purification : Column chromatography or recrystallization is critical to isolate the product, with yields ranging from 40% to 70% depending on substituent steric effects .

Q. How is this compound characterized post-synthesis?

Standard analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the bromophenyl group’s presence (e.g., aromatic protons at δ 7.2–8.5 ppm) and isoquinoline backbone .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₅H₁₀BrN: calculated 283.00, observed 283.01) .

- X-ray crystallography : Used to resolve structural ambiguities, particularly for polymorphic forms .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. For example:

- Substituent effects : A 4-bromophenyl group may enhance enzyme inhibition compared to 3,5-dimethylbenzoyl derivatives due to improved hydrophobic interactions .

- Assay validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinities .

- Data normalization : Account for differences in cell permeability by normalizing activity to logP values .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with electron-withdrawing groups?

Electron-withdrawing groups (e.g., nitro, carbonyl) require adjusted protocols:

- Catalyst optimization : Bidentate ligands (e.g., PCy₃) improve coupling efficiency with deactivated aryl halides .

- pH control : Maintain mildly basic conditions (pH 8–9) to stabilize intermediates during nucleophilic substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of charged intermediates .

Q. How does the bromophenyl moiety influence the compound’s interaction with biological targets?

The bromine atom enhances:

- Hydrophobic interactions : Bromine’s polarizability strengthens binding to enzyme pockets (e.g., kinase ATP-binding sites) .

- Steric effects : The 4-bromo substitution minimizes steric clashes in planar aromatic systems compared to bulkier groups .

- Electrophilicity : Bromine can act as a leaving group in prodrug activation under reducing conditions .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

Q. How can researchers validate the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers and analyze degradation products via LC-MS .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : Monitor UV-Vis spectra before/after exposure to simulated sunlight .

Methodological Challenges

Q. How to resolve low yields in large-scale synthesis of this compound?

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.